Tert-butyl 4-(2-nitroacetyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(2-nitroacetyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H20N2O5 and a molecular weight of 272.3 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-nitroacetyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters and nitroacetyl compounds. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-nitroacetyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
Tert-butyl 4-(2-nitroacetyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-nitroacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological receptors or enzymes. These interactions can lead to various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-4-piperidinamine (4-AP): A precursor used in the synthesis of fentanyl and its analogues.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP): Another precursor used in the synthesis of fentanyl.
Uniqueness
Tert-butyl 4-(2-nitroacetyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry that require these unique characteristics .
Properties
IUPAC Name |
tert-butyl 4-(2-nitroacetyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-12(2,3)19-11(16)13-6-4-9(5-7-13)10(15)8-14(17)18/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQIKLOVTDMPAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.